(Z)-2-(5-(4-ethylbenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide
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Description
(Z)-2-(5-(4-ethylbenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide is a useful research compound. Its molecular formula is C17H15N3O3S2 and its molecular weight is 373.45. The purity is usually 95%.
BenchChem offers high-quality (Z)-2-(5-(4-ethylbenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Z)-2-(5-(4-ethylbenzylidene)-2,4-dioxothiazolidin-3-yl)-N-(thiazol-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Thiazolidin-4-Ones in Medicinal Chemistry
Thiazolidin-4-ones represent a crucial heterocyclic scaffold in medicinal chemistry, known for their wide range of biological activities. Recent scientific reports, particularly those from 2020 and 2021, have highlighted their antioxidant, anticancer, anti-inflammatory, analgesic, anticonvulsant, antidiabetic, antiparasitic, antimicrobial, antitubercular, and antiviral properties. The influence of different substituents on their biological activity has also been a subject of study. This information could be pivotal for designing new drug agents, optimizing thiazolidin-4-one derivatives for enhanced efficiency (Mech, Kurowska, & Trotsko, 2021).
Benzothiazoles and Their Derivatives
Benzothiazoles and their derivatives, another related chemical structure, have been extensively studied for their diverse pharmacological applications. These compounds exhibit a broad spectrum of biological activities, including antimicrobial, analgesic, anti-inflammatory, and antidiabetic effects. Structurally simple 2-arylbenzothiazoles have been identified as potential antitumor agents, emphasizing the importance of benzothiazole derivatives in the development of new therapeutic agents (Kamal, Hussaini, Mohammed, Malik, & Methuku, 2015).
Thiazolidinediones as PTP 1B Inhibitors
Thiazolidinediones (TZDs), closely related to thiazolidinones, have been explored for their potential as protein tyrosine phosphatase 1B (PTP 1B) inhibitors, a key target for managing type 2 diabetes and insulin resistance. Research spanning from 2012 to 2018 has focused on TZDs' role in inhibiting PTP 1B, highlighting the significance of structural modifications to the TZD scaffold for optimizing the design of potent PTP 1B inhibitors. This research underscores the importance of TZDs in the therapeutic landscape, particularly for their role in managing diseases associated with insulin resistance (Verma, Yadav, & Thareja, 2019).
properties
IUPAC Name |
2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O3S2/c1-2-11-3-5-12(6-4-11)9-13-15(22)20(17(23)25-13)10-14(21)19-16-18-7-8-24-16/h3-9H,2,10H2,1H3,(H,18,19,21)/b13-9- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXKGRYOYJITWLQ-LCYFTJDESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=NC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(5Z)-5-[(4-ethylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]-N-(1,3-thiazol-2-yl)acetamide |
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